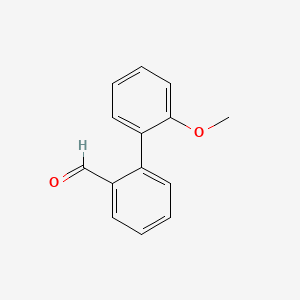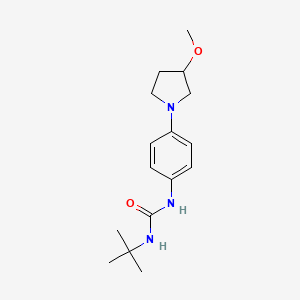
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The preparation of 1,3-disubstituted ureas and their evaluation for antiarrhythmic and hypotensive properties indicate the relevance of urea derivatives in developing therapeutic agents with potential cardiovascular benefits (Chalina, Staneva, & Chakarova, 1998).
- Research into the directed lithiation of N,N-dimethylurea derivatives underscores the synthetic versatility of urea compounds, facilitating the production of variously substituted products, highlighting their significance in organic synthesis and drug design (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activities
- Urea derivatives have been identified as potent activators of specific kinases involved in translation initiation, suggesting their potential as anti-cancer agents. This indicates that modifications to the urea structure can yield compounds with significant biological activities, which may contribute to cancer therapy research (Denoyelle et al., 2012).
- The study of substituted phenyl urea and thiourea derivatives with silatranes for their anion recognition properties via photophysical and theoretical studies expands the application of urea derivatives into the field of molecular recognition and sensor development. These compounds' ability to interact with specific ions or molecules could lead to advancements in chemical sensors and diagnostics (Singh et al., 2016).
Propiedades
IUPAC Name |
1-tert-butyl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)18-15(20)17-12-5-7-13(8-6-12)19-10-9-14(11-19)21-4/h5-8,14H,9-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOINRMHEAHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

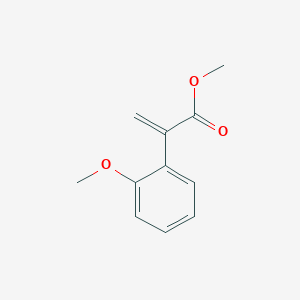

![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)
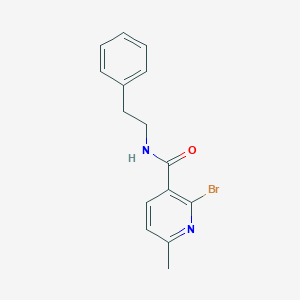
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)

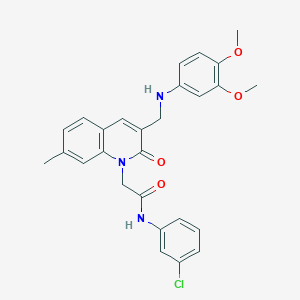
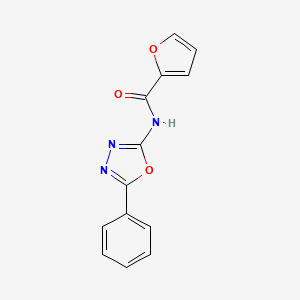
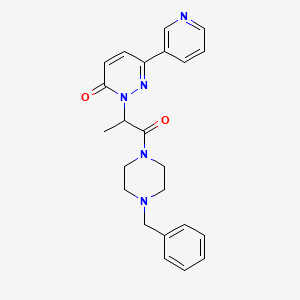
![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)
